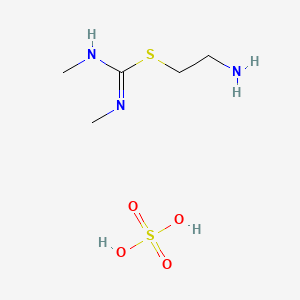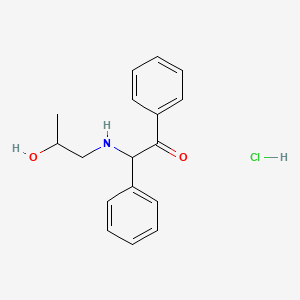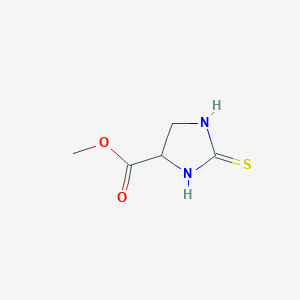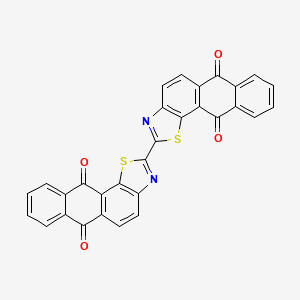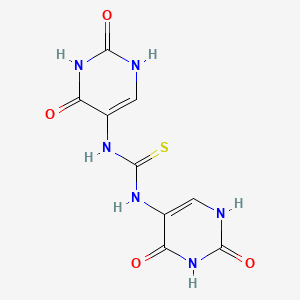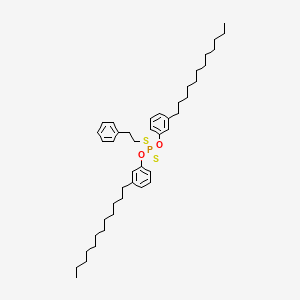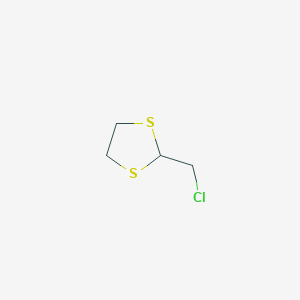![molecular formula C12H14N4OS B13787250 Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- CAS No. 68901-16-6](/img/structure/B13787250.png)
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is a synthetic organic compound that features a urea backbone with a 1-methyl-1H-imidazol-2-yl substituent and a phenyl group. This compound is part of a broader class of urea derivatives known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 1-methyl-1H-imidazole-2-thiol.
Step 2: Reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-[[(1H-imidazol-2-yl)thio]methyl]-N’-phenyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-benzyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-pyridyl-
Uniqueness
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is unique due to the presence of the 1-methyl-1H-imidazol-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
68901-16-6 |
|---|---|
Molekularformel |
C12H14N4OS |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea |
InChI |
InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
QXCZFWVPQNGGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


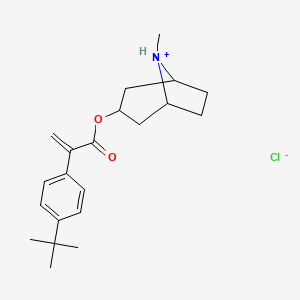
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
